REACTION_CXSMILES
|
[N+]([C:4]1[CH:5]=[C:6]([C:13]([Cl:15])=[O:14])[CH:7]=[C:8]([CH:12]=1)[C:9]([Cl:11])=[O:10])([O-])=O.[N+:16](C1C=C(C(O)=O)C=C(C=1)C(O)=O)([O-:18])=[O:17].S(Cl)(Cl)=O>CN(C)C=O>[N+:16]([C:7]1[C:8]([C:9]([Cl:11])=[O:10])=[CH:12][CH:4]=[CH:5][C:6]=1[C:13]([Cl:15])=[O:14])([O-:18])=[O:17]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C(C(=O)Cl)C1)C(=O)Cl
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C(C(=O)O)C1)C(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
by refluxing for one hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
to stand 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
followed by evaporation to a small volume in vacuo
|
Type
|
CUSTOM
|
Details
|
re-evaporating with toluene
|
Type
|
ADDITION
|
Details
|
diluting the resulting liquid with 250 ml of hexane
|
Type
|
STIRRING
|
Details
|
by stirring
|
Type
|
TEMPERATURE
|
Details
|
cooling until the resulting oil
|
Type
|
CUSTOM
|
Details
|
and grinding the product to a powder
|
Type
|
CUSTOM
|
Details
|
recrystallizing twice from carbon tetrachloride
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)Cl)C=CC=C1C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |